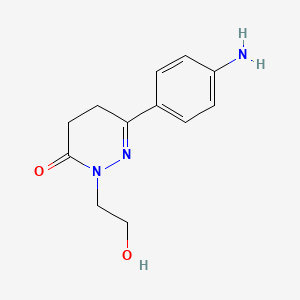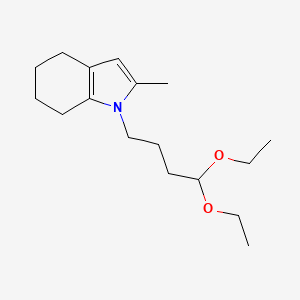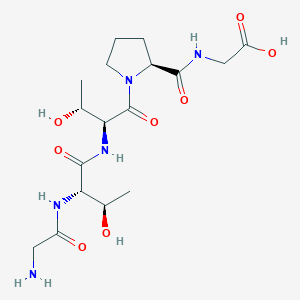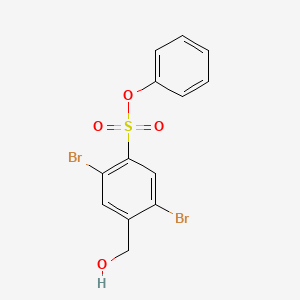
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with various substituents, including an aminophenyl group, a hydroxyethyl group, and a dihydro moiety. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of nitro groups results in amines. Substitution reactions on the aromatic ring produce various substituted derivatives with potential biological activities.
科学研究应用
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.
相似化合物的比较
Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the specific substituents.
Pyrimidine: Another heterocyclic compound with a similar nitrogen-containing ring but different substitution patterns.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine but with different chemical properties.
Uniqueness
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the aminophenyl and hydroxyethyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various therapeutic and industrial contexts.
属性
CAS 编号 |
827303-71-9 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
6-(4-aminophenyl)-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H15N3O2/c13-10-3-1-9(2-4-10)11-5-6-12(17)15(14-11)7-8-16/h1-4,16H,5-8,13H2 |
InChI 键 |
HZTPDCBGGIPVMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)



![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)

